Antiviral agent 21

EV71 3C protease inhibitor antiviral activity

Researchers and procurement managers seeking a validated EV71 3C protease inhibitor face challenges with scaffold interchangeability, unpredictable resistance profiles, and lack of structural benchmarking data. Antiviral agent 21 (CAS 2420396-84-3) solves these issues with: - Unique 15-membered macrocyclic ring (Yamaguchi esterification) for rigid conformation - Co-crystallized with PDB ID: 6LKA at 2.03 Å resolution - Defined resistance mutation fingerprint (positions 17, 54, 122) - ≥98% purity, 10 mM DMSO solubility, EC50 4.5 μM, plasma stability 5.6% at 2h Supplied with storage and shipping conditions validated for R&D use.

Molecular Formula C33H41N5O8
Molecular Weight 635.7 g/mol
Cat. No. B15565809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 21
Molecular FormulaC33H41N5O8
Molecular Weight635.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H41N5O8/c1-20(2)27(36-31(41)25-18-21(3)46-38-25)32(42)37-28-29(22-10-6-4-7-11-22)45-17-9-5-8-16-44-26(39)13-12-24(35-33(28)43)19-23-14-15-34-30(23)40/h4-8,10-13,18,20,23-24,27-29H,9,14-17,19H2,1-3H3,(H,34,40)(H,35,43)(H,36,41)(H,37,42)/b8-5+,13-12+/t23-,24+,27-,28-,29-/m0/s1
InChIKeyXPQNIWALCQRNAP-AXLIQGKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 21: Overview


Antiviral agent 21 (CAS 2420396-84-3, also referred to as Compound 4) is a macrocyclic peptidomimetic designed to inhibit the 3C protease (3Cpro) of Enterovirus A71 (EV71), a primary pathogen responsible for hand, foot, and mouth disease (HFMD) [1]. The compound features a 15‑membered macrocyclic ring in a defined conformation, synthesized via a Yamaguchi esterification reaction rather than typical Ru‑catalyzed ring‑closing metathesis [1]. The crystallographic complex between this compound and EV71 3Cpro has been solved (PDB ID: 6LKA, 5DP5), confirming the designed binding mode and providing a structural foundation for analog development [2].

Structural Probe Co-crystallized with EV71 3C protease (PDB 6LKA); validated binding pose for structural studies.
Macrocyclic Scaffold 15-membered macrocycle via Yamaguchi esterification; distinct from linear peptidomimetics like AG7088.
Assay-Ready ≥98% purity (HPLC), 10 mM DMSO solubility; suitable for reproducible SAR and HTS campaigns.

Antiviral Agent 21: Why Substitution Fails


EV71 3C protease inhibitors exhibit a wide range of antiviral potencies, plasma stabilities, and structural backbones that critically influence their suitability for in vitro studies or lead optimization. Antiviral agent 21 (Compound 4) is distinguished by its macrocyclic architecture, which was specifically designed to constrain the peptidomimetic backbone, potentially improving stability over acyclic analogs like AG7088 . Simply substituting another EV71 3Cpro inhibitor—such as the non‑peptidyl DC07090 (EC50 ~22 μM) or the natural product quercetin (EC50 8.8–12.1 μM)—would not recapitulate the same combination of structural features, plasma stability profile, and defined binding mode that make Compound 4 a valuable tool compound for macrocycle‑based EV71 inhibitor development .

Binding Mode Specificity
Unique hydrogen bond with Ser128 not present in AG7088; linear inhibitors may not reproduce this interaction.
Resistance Fingerprint
Mutations at positions 17, 54, 122 differ from Cys147-centric resistance of linear peptidomimetics; cross-resistance patterns may not transfer.
Synthetic Route Identity
Yamaguchi esterification yields a single diastereomer; RCM-based macrocycles may exhibit different isomer profiles and lot consistency.

Antiviral Agent 21: Head-to-Head Evidence


Anti-EV71 Cellular Potency vs. AG7088

In a cell‑based anti‑EV71 assay, Antiviral agent 21 (Compound 4) exhibited an EC50 of 4.5 μM . This value positions Compound 4 as moderately potent compared to a range of reference EV71 3Cpro inhibitors, as detailed in the comparison table below. The macrocyclic compound 4 shows greater potency than the non‑peptidyl inhibitor DC07090 (EC50 = 21.72–27.76 μM ) and the flavonoid quercetin (EC50 = 8.8–12.1 μM [1]), while being less potent than the capsid‑binding agent vapendavir (EC50 = 0.5–1.4 μM [2]) and the adenosine analog NITD008 (EC50 = 0.67 μM [3]). Notably, Compound 4 demonstrates nearly identical potency to another 3Cpro inhibitor, Compound 3 (EC50 = 4.54 μM [4]), but is distinguished by its macrocyclic architecture and X‑ray structure.

Cellular EC50
Head-to-head
4.5 μM (Antiviral agent 21) vs 9 nM (AG7088)
~500-fold lower potency
Supports potency trade-off evaluation for macrocycle scaffold selection.
EV71 CPE assay in RD cells.
EV71 3C protease inhibitor antiviral activity

Plasma Stability vs. AG7088

Antiviral agent 21 (Compound 4) is a 15‑membered macrocyclic peptidomimetic designed to mimic the conformation of the prototypical EV71 3Cpro inhibitor AG7088 while constraining its backbone flexibility [1]. The compound was synthesized using a Yamaguchi esterification macrocyclization, an alternative to the more common Ru‑catalyzed ring‑closing metathesis [1]. The crystal structure of Compound 4 bound to EV71 3Cpro (PDB ID: 6LKA) has been solved at 2.03 Å resolution, revealing key interactions that validate the macrocyclic design and provide an atomic‑level template for further optimization [2]. In contrast, many EV71 inhibitors such as DC07090, vapendavir, and NITD008 are acyclic small molecules or non‑peptidomimetics lacking a macrocyclic constraint and corresponding crystallographic data.

Plasma Stability
Head-to-head
5.6% vs 2.7% remaining (AG7088) at 2 h
Reported stability difference may indicate partial warhead shielding by the macrocycle.
CD-1 mouse plasma, 37°C.
macrocyclic peptidomimetic X-ray crystallography structure-based design

Crystal Structure vs. AG7088

Macrocyclization was employed to address the poor plasma stability of the acyclic peptidomimetic AG7088 (rupintrivir), which exhibited only 2.7% remaining after 2‑hour incubation in mouse plasma [1]. Antiviral agent 21 (Compound 4) demonstrates an improved plasma stability profile, with 5.6% of the parent compound remaining after a 2‑hour incubation in CD‑1 mouse plasma . This represents a ~2‑fold increase in stability relative to AG7088, although the absolute stability remains suboptimal and requires further optimization . The stability data for other EV71 3Cpro inhibitors such as DC07090 or NITD008 are not consistently reported in comparable plasma stability assays, limiting direct cross‑comparison.

Binding Mode
Head-to-head
Additional H-bond with Ser128; covalent bond Cys147 (1.8 Å)
Provides structural basis for divergent resistance profile and conformational probe.
PDB 6LKA, 2.03 Å resolution.
plasma stability pharmacokinetics macrocyclic constraint

Antiviral Agent 21: Application Scenarios


Co-crystallization with EV71 3C Protease

Researchers engaged in rational drug design targeting EV71 3Cpro should prioritize Antiviral agent 21 (Compound 4) because it is the only macrocyclic peptidomimetic with a publicly available, high‑resolution co‑crystal structure (PDB: 6LKA, 2.03 Å) [1]. The structure reveals key binding interactions within the active site, enabling virtual screening campaigns, molecular dynamics simulations, and structure‑guided optimization of macrocyclic scaffolds. The defined 15‑membered macrocycle provides a constrained conformation that can be used to probe conformational entropy effects on binding affinity and selectivity.

Resistance Variant Mapping & Cross-Resistance Profiling

Programs aimed at improving the pharmacokinetic liabilities of peptidomimetic 3C protease inhibitors can employ Compound 4 as a benchmark macrocyclic comparator. Its plasma stability (5.6% remaining at 2 h in mouse plasma) is directly comparable to the acyclic lead AG7088 (2.7% remaining at 2 h), allowing medicinal chemists to quantify the stability benefit conferred by macrocyclization . This dataset provides a reference point for evaluating new macrocyclic analogs and for validating in silico stability predictions.

Potency & Stability Trade-offs in Macrocycles

For investigators establishing EV71 3Cpro inhibition assays, Compound 4 serves as a well‑characterized positive control with an established EC50 of 4.5 μM in RD cells . Its potency is intermediate among known inhibitors, making it suitable for both high‑throughput screening hit validation (where stronger inhibitors may saturate signals) and for counterscreening against capsid‑binding or RNA‑targeting agents. The availability of purity‑defined material (≥98% HPLC) from commercial sources ensures assay reproducibility [2].

Application
Selection Property
Validation Focus
3C protease co-crystallization
Validated binding pose (PDB 6LKA)
Conformational dynamics & MD simulation benchmarking
Resistance variant mapping
Distinct mutation fingerprint (17, 54, 122)
Cross-resistance profiling & escape pathway analysis
Macrocycle potency-stability benchmarking
EC50/plasma stability reference pair
Scaffold-driven potency & stability evaluation
HTS assay validation & counter-screening
High-purity positive control (≥98%)
Z'-factor determination & artifact identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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